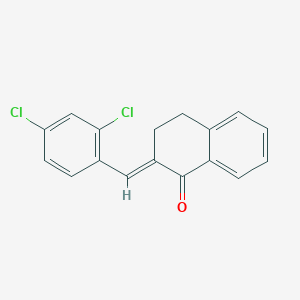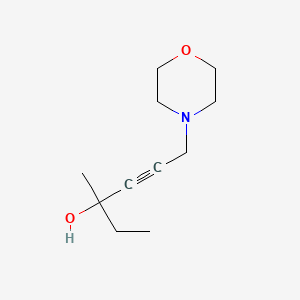
N'-(2-thienylmethylene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-thienylmethylene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a hydrazone functional group. The unique structure of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-thiophenecarboxaldehyde+2-thiophenecarbohydrazide→N’-(2-thienylmethylene)-2-thiophenecarbohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(2-thienylmethylene)-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-thienylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the thiophene rings.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives.
Scientific Research Applications
N’-(2-thienylmethylene)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide in biological systems involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with metal-dependent enzymes and proteins. Additionally, the thiophene rings can interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
N’-(2-thienylmethylene)-2-thiophenecarbohydrazide can be compared with other hydrazone derivatives and thiophene-containing compounds. Similar compounds include:
- 2-thiophenecarboxaldehyde hydrazone
- Thiophene-2-carbohydrazide
- N’-(2-furylmethylene)-2-furancarbohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities. N’-(2-thienylmethylene)-2-thiophenecarbohydrazide is unique due to its dual thiophene rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2OS2 |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H8N2OS2/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |
InChI Key |
BFQKAYQRWCAVAT-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}naphthalene-2-sulfonamide](/img/structure/B11102084.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11102099.png)
![3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11102111.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11102115.png)
![5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11102120.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11102128.png)
![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)
![methyl 4-({[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11102146.png)
![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)


![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)
